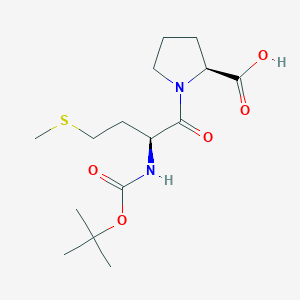

Boc-Met-Pro-OH

Description

BenchChem offers high-quality Boc-Met-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Met-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAFPKEPIVJKM-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474544 | |

| Record name | Boc-Met-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116939-85-6 | |

| Record name | Boc-Met-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Boc-Met-Pro-OH in Different Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-tert-Butoxycarbonyl-L-methionyl-L-proline (Boc-Met-Pro-OH), a protected dipeptide of significant interest in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnological fields. We will delve into the theoretical principles governing its solubility, present qualitative and semi-quantitative solubility data in a range of common laboratory solvents, and provide detailed experimental protocols for solubility determination. The insights herein are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Critical Role of Solubility in Peptide Science

The solubility of protected peptides like Boc-Met-Pro-OH is a pivotal parameter that dictates their utility in various applications, from solid-phase peptide synthesis (SPPS) to the formulation of peptide-based therapeutics.[1][2][3] Inadequate solubility can lead to significant challenges, including poor reaction kinetics, difficult purification, and low bioavailability. Understanding and predicting the solubility of a peptide in different solvent systems is therefore a critical first step in any experimental design.[1]

Boc-Met-Pro-OH is a dipeptide composed of methionine and proline, with the N-terminus protected by a tert-butoxycarbonyl (Boc) group. This structure confers specific physicochemical properties that profoundly influence its interaction with various solvents. This guide aims to provide a detailed exploration of these properties and their impact on solubility.

Physicochemical Properties of Boc-Met-Pro-OH and Their Influence on Solubility

The solubility of Boc-Met-Pro-OH is governed by a combination of factors inherent to its molecular structure:

-

The Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, hydrophobic moiety.[4] Its presence significantly increases the nonpolar character of the dipeptide, generally decreasing its solubility in aqueous solutions and enhancing its solubility in organic solvents.[4][5]

-

Methionine Residue: The methionine side chain contains a thioether group, which is relatively nonpolar and contributes to the overall hydrophobicity of the molecule.[2] It is also susceptible to oxidation to the corresponding sulfoxide, particularly in solvents like dimethyl sulfoxide (DMSO).[2]

-

Proline Residue: Proline is unique among the proteinogenic amino acids for its secondary amine, which is incorporated into a pyrrolidine ring. This rigid structure disrupts the formation of regular secondary structures like β-sheets, which can often lead to peptide aggregation and reduced solubility.[3] The presence of proline can therefore enhance the solubility of a peptide.

-

C-Terminal Carboxylic Acid: The free carboxylic acid at the C-terminus provides a site for hydrogen bonding and can be deprotonated to form a carboxylate anion, which would increase solubility in polar protic solvents, especially at higher pH.

Overall, the combination of the hydrophobic Boc group and methionine side chain, coupled with the structure-disrupting nature of proline, suggests that Boc-Met-Pro-OH will exhibit good solubility in a range of organic solvents.

Molecular Structure of Boc-Met-Pro-OH

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 3. bachem.com [bachem.com]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

A Technical Guide to the Strategic Applications of Boc-Met-Pro-OH in Biochemical Research and Drug Discovery

This in-depth technical guide explores the multifaceted potential of N-α-(tert-Butoxycarbonyl)-L-methionyl-L-proline (Boc-Met-Pro-OH) in the realms of biochemistry and drug development. Moving beyond its fundamental role as a dipeptide intermediate, we will delve into the strategic advantages of employing this building block for the synthesis of complex, biologically active peptides. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of the Met-Pro motif in their work.

Foundational Chemistry and Rationale for Use

Boc-Met-Pro-OH is a dipeptide composed of L-methionine and L-proline, with the N-terminus of methionine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for controlled, stepwise peptide synthesis, preventing unwanted side reactions at the N-terminus while the carboxyl group of proline is activated for coupling to the next amino acid in the sequence.[][2] The Boc group is stable under neutral and basic conditions but can be readily cleaved with mild acids, such as trifluoroacetic acid (TFA), making it a cornerstone of solid-phase peptide synthesis (SPPS).[][3]

The use of a dipeptide building block like Boc-Met-Pro-OH in SPPS offers several advantages over the sequential addition of single amino acids. It can enhance the efficiency of synthesizing challenging sequences, reduce the number of synthetic cycles, and potentially minimize the formation of deletion byproducts. This is particularly relevant for sequences prone to aggregation.[]

Key Physicochemical Properties of Boc-Met-Pro-OH and its Constituent Amino Acids:

| Property | Boc-Met-OH | Boc-Pro-OH | Boc-Met-Pro-OH (Predicted) |

| CAS Number | 2488-15-5[5] | 15761-39-4 | N/A |

| Molecular Formula | C10H19NO4S[5] | C10H17NO4 | C15H26N2O5S |

| Molecular Weight | 249.33 g/mol [5] | 215.25 g/mol | 346.44 g/mol |

| Appearance | White to off-white powder or crystalline solid[6] | White to off-white powder or crystalline solid | Predicted to be a white to off-white solid |

| Melting Point | 47-50 °C[5] | 133-135 °C | N/A |

| Key Synthetic Feature | N-terminal Boc protection, acid-labile[] | N-terminal Boc protection, acid-labile[] | N-terminal Boc protection, acid-labile |

| Side Chain Consideration | Thioether is susceptible to oxidation[7] | Induces conformational constraints (kinks) in peptide chains[8] | Combines both features |

Strategic Applications in the Synthesis of Bioactive Peptides

While direct biological activities of Boc-Met-Pro-OH itself are not extensively documented, its true potential lies in its utility as a strategic building block for synthesizing peptides where the Met-Pro motif is critical for biological function.

Probing Protein-Protein Interactions

The Met-Pro motif can be found in proteins at critical junctures of protein-protein interactions. The unique structural kink introduced by proline can position the methionine side chain for specific hydrophobic or van der Waals interactions within a binding pocket.[8] By synthesizing peptides containing the Met-Pro sequence using Boc-Met-Pro-OH, researchers can create tools to study and potentially inhibit these interactions.

Experimental Workflow: Synthesis of a Met-Pro Containing Peptide to Probe a Hypothetical Protein-Protein Interaction

Development of Enzyme Inhibitors

Peptide-based enzyme inhibitors are a significant area of drug development.[] The Met-Pro motif can be incorporated into peptide sequences designed to fit into the active site of an enzyme, where the methionine side chain can interact with hydrophobic pockets and the proline can provide a rigid scaffold to orient the interacting groups correctly. Boc-Met-Pro-OH is an ideal starting material for the synthesis of such potential inhibitors.

Detailed Protocol: Synthesis of a Potential Protease Inhibitor using Boc-Met-Pro-OH

-

Resin Preparation: Swell a suitable solid support resin (e.g., Wang or Merrifield resin) in an appropriate solvent like dichloromethane (DCM).

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU.

-

Boc Deprotection: Remove the Boc protecting group from the first amino acid by treating the resin with a solution of 50% TFA in DCM. Neutralize with a base like diisopropylethylamine (DIEA).

-

Dipeptide Coupling: Dissolve Boc-Met-Pro-OH and a coupling agent (e.g., HBTU) in a suitable solvent like dimethylformamide (DMF). Add this solution to the resin and allow the coupling reaction to proceed.

-

Chain Elongation: Repeat the deprotection and coupling steps to add the remaining amino acids to the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as HF or a mixture containing TFA and scavengers (e.g., triisopropylsilane and water) to prevent side reactions, particularly the oxidation of methionine.[7]

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Creation of Novel Biomaterials

The unique conformational properties imparted by proline make it a valuable component in the design of self-assembling peptides and other biomaterials.[10] The incorporation of methionine provides a site for potential modification, such as oxidation to methionine sulfoxide, which can alter the hydrophilicity and self-assembly properties of the peptide.[7] Boc-Met-Pro-OH can be used to introduce this functional dipeptide unit into larger peptide sequences designed for materials science applications.

Challenges and Considerations in Synthesis

The use of Boc-Met-Pro-OH, while advantageous, comes with specific chemical challenges that must be addressed to ensure the synthesis of high-quality peptides.

-

Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during synthesis and cleavage.[7] This can be minimized by using scavengers in the cleavage cocktail and by performing the synthesis under an inert atmosphere. If oxidation does occur, the sulfoxide can sometimes be reduced back to the thioether.

-

Proline-Induced Aggregation: Proline's rigid structure can sometimes contribute to peptide aggregation during synthesis, making subsequent coupling reactions difficult. The use of a dipeptide building block can sometimes mitigate this by reducing the number of difficult coupling steps.

-

Diketopiperazine Formation: At the dipeptide stage, especially with proline as the second residue, there is a risk of the N-terminus cyclizing onto the activated carboxyl group, leading to the formation of a diketopiperazine and cleavage from the resin. Careful control of coupling and deprotection conditions is necessary to minimize this side reaction.

Future Perspectives and Conclusion

Boc-Met-Pro-OH is a specialized but valuable tool for the biochemist and peptide chemist. While its direct biological applications are not yet well-defined, its strategic use in the synthesis of peptides containing the functionally important Met-Pro motif is clear. As our understanding of the roles of specific peptide sequences in biological processes continues to grow, the demand for specialized building blocks like Boc-Met-Pro-OH is likely to increase. Its application in the rational design of enzyme inhibitors, modulators of protein-protein interactions, and novel biomaterials holds significant promise for future research and development.

This guide has provided a comprehensive overview of the properties, synthesis, and strategic applications of Boc-Met-Pro-OH. By understanding both the potential and the challenges associated with its use, researchers can effectively leverage this dipeptide to advance their work in biochemistry and drug discovery.

References

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. (2023). PubMed. Retrieved January 15, 2026, from [Link]

-

Met-Pro. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. Retrieved January 15, 2026, from [Link]

-

How to handle peptides that contain methionine. (2023, February 7). Biotage. Retrieved January 15, 2026, from [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... (2017). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis of methionine-containing aggregation-prone peptides. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Unlocking Drug Discovery: The Importance of BOC-D-Methionine as a Peptide Synthesis Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

Boc-L-proline | 15761-39-4. (n.d.). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]

-

Understanding Boc-Met-OH: Properties, Production, and Sourcing for Researchers. (2025, October 26). Retrieved January 15, 2026, from [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020, April 21). YouTube. Retrieved January 15, 2026, from [Link]

-

Proline motifs in peptides and their biological processing. (1995). PubMed. Retrieved January 15, 2026, from [Link]

-

The Multifaceted Roles of Proline in Cell Behavior. (2020). Frontiers in Cell and Developmental Biology. Retrieved January 15, 2026, from [Link]

-

Cyclic Peptide-Based Biologics Regulating HGF-MET. (2020). MDPI. Retrieved January 15, 2026, from [Link]

-

Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]

-

Unlock Peptide Synthesis: The Power of BOC-L-Proline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

(PDF) Proline motifs and their biological processing. (2025, October 30). ResearchGate. Retrieved January 15, 2026, from [Link]

-

[Analgesic activity of dipeptide Tyr-Pro]. (2008). PubMed. Retrieved January 15, 2026, from [Link]

-

All About Amino Acids. (n.d.). JPT Peptide Technologies. Retrieved January 15, 2026, from [Link]

-

Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay. (2014). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 2. youtube.com [youtube.com]

- 3. chempep.com [chempep.com]

- 5. Boc-Met-OH 99 2488-15-5 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. biotage.com [biotage.com]

- 8. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

Methodological & Application

Application Note: A Strategic Guide to the Incorporation of Methionine-Proline Motifs in Peptide Synthesis Using Boc-Protected Amino Acids

Introduction: The Significance of the Met-Pro Dipeptide and a Synthetic Overview

The methionine-proline (Met-Pro) motif is a recurring dipeptide sequence in a variety of biologically active peptides and proteins, where it can play a crucial role in defining structural conformations and mediating protein-protein interactions. The thioether side chain of methionine offers a site for potential post-translational modifications, including reversible oxidation, which can act as a biological switch. Proline, with its unique cyclic structure, introduces significant conformational constraints, often inducing turns in the peptide backbone.[1] The synthesis of peptides containing this motif, however, requires careful consideration of the specific chemical properties of each amino acid to prevent common side reactions.

This application note provides a comprehensive guide for the successful incorporation of a Met-Pro sequence into a growing peptide chain using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). As the pre-synthesized tripeptide Boc-Met-Pro-OH is not a commonly available reagent, this guide will focus on the sequential addition of Boc-Pro-OH followed by Boc-Met-OH. We will delve into the critical aspects of the synthesis, with a particular emphasis on mitigating the oxidative susceptibility of the methionine residue.

Physicochemical Properties of the Core Building Blocks

A thorough understanding of the starting materials is fundamental to a successful synthesis. The properties of the individual Nα-Boc protected methionine and proline are summarized below.

| Property | Boc-L-Met-OH | Boc-L-Pro-OH |

| CAS Number | 2488-15-5[2][3][4][5][6][7] | 15761-39-4[1][8][9] |

| Molecular Formula | C10H19NO4S[2][3][5][6] | C10H17NO4[9] |

| Molecular Weight | 249.33 g/mol [4][5][7][10] | 215.25 g/mol [9] |

| Appearance | White to off-white powder or crystalline solid[3][6][10] | Solid[8][9] |

| Melting Point | 47-50 °C[3][4] | 133-135 °C[8][9] |

| Storage | Store refrigerated[2]; Keep container tightly closed. Do not store above 5°C (41°F)[11]. | Store at room temperature. |

| Solubility | Soluble in DMF[7][10], Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[12]. | Soluble in acetic acid[8][9]. |

Safety Precautions: Researchers should always consult the latest Safety Data Sheet (SDS) before handling these reagents.[11][13] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11] Handling of solid reagents that can form dust should be performed in a well-ventilated area or fume hood.[11]

The Synthetic Workflow: A Step-by-Step Protocol

The following protocols are designed for manual Boc-SPPS. Reagent equivalents are based on the initial substitution of the resin.

Diagram of the Synthetic Cycle

Caption: Workflow for the final cleavage of the peptide from the resin.

Recommended Cleavage Cocktail

A highly effective and commonly used cocktail for peptides containing methionine is Reagent K. [14]

| Reagent Cocktail | Composition (v/v) | Purpose of Scavengers |

|---|

| Reagent K | TFA / Water / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:2.5) | Thioanisole and EDT act as potent scavengers to prevent both oxidation and S-alkylation of the methionine side chain. [14]|

Protocol:

-

Resin Preparation: Thoroughly dry the synthesized peptide-resin under vacuum. [14]2. Cleavage: In a suitable reaction vessel, add the cleavage cocktail (e.g., Reagent K) to the dry resin (approximately 10 mL per gram of resin). [14]3. Reaction: Stir the mixture at room temperature for 2-4 hours. [14]4. Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. [14]5. Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether multiple times. [14]6. Drying: Dry the crude peptide pellet under vacuum.

Characterization and Analysis

Following synthesis and cleavage, the crude peptide should be analyzed to confirm the successful incorporation of the Met-Pro motif and to assess purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide and to purify it via preparative HPLC. [14]* Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide, thereby verifying the correct sequence.

Conclusion

The successful synthesis of peptides containing the Met-Pro motif using Boc-SPPS is readily achievable with a strategic approach. While the sequential coupling of Boc-Pro-OH and Boc-Met-OH is generally efficient, the key to obtaining a high-purity product lies in the diligent mitigation of methionine side-chain reactions. The use of appropriate scavengers during both the synthesis cycles and, most critically, the final acid cleavage is non-negotiable. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this important dipeptide motif into their target sequences.

References

-

Aapptec Peptides. (n.d.). Boc-Met-OH, N-Boc-L-methionine; CAS 2488-15-5. Retrieved January 15, 2026, from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: Boc-Met-OH. Retrieved January 15, 2026, from [Link]

-

Hopkins Chemicals. (2025). The Chemistry and Applications of Boc-Pro-OH in Organic Synthesis. Retrieved January 15, 2026, from [Link]

-

LookChem. (2025). Understanding Boc-Met-OH: Properties, Production, and Sourcing for Researchers. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-methionine. PubChem Compound Summary for CID 89857. Retrieved January 15, 2026, from [Link]

- Guryanov, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

-

Chem-Impex. (n.d.). Boc-L-methionine. Retrieved January 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of (I) Production of BOC-(D)-Met(O)-OH. Retrieved January 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. Boc-Met-OH 99 2488-15-5 [sigmaaldrich.com]

- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc-Met-OH Novabiochem 2488-15-5 [sigmaaldrich.com]

- 8. Boc-Pro-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Boc-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Boc-D-Met-OH Novabiochem 5241-66-7 [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. BOC-MET(O)-OH | 34805-21-5 [amp.chemicalbook.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Power and Challenge of Fragment Condensation

{"answer":"## Application Notes & Protocols: Strategic Use of Boc-Met--Pro-OH in Peptide Fragment Condensation

The synthesis of long-chain peptides and small proteins is a significant challenge in pharmaceutical and biochemical research. While stepwise solid-phase peptide synthesis (SPPS) is highly efficient for peptides up to 50-60 amino acids, the synthesis of larger molecules is often hindered by accumulating side reactions and incomplete couplings, leading to low purity and yield.[1] Fragment condensation, a strategy where smaller, protected peptide segments are synthesized and then coupled together, offers a powerful alternative for accessing these larger biomolecules.[1]

A critical challenge in this approach is the risk of racemization at the C-terminal amino acid of the carboxyl component (the incoming fragment) during the activation step.[1][2] The choice of the C-terminal residue is therefore a key strategic decision. The dipeptide fragment Boc-Met-Pro-OH is of particular interest due to the unique properties of its constituent amino acids. Proline, as a secondary amine, is known to reduce the risk of racemization of the preceding amino acid during activation.[3] Methionine, however, introduces its own set of challenges, primarily the susceptibility of its thioether side chain to oxidation.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the Boc-Met-Pro-OH dipeptide in fragment condensation strategies. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer troubleshooting advice to ensure the synthesis of high-purity target peptides.

Scientific Principles & Strategic Considerations

The Rationale for Using a Proline C-Terminus

The secondary amine structure of proline provides conformational rigidity, which can be leveraged to stabilize specific secondary structures like beta-turns.[5] In the context of fragment condensation, its most significant advantage is the suppression of racemization. The common mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate.[6] The cyclic structure of proline disfavors the formation of this intermediate, thus preserving the stereochemical integrity of the methionine residue during the carboxyl group activation.

Managing the Methionine Challenge: Oxidation

The thioether side chain of methionine is readily oxidized to methionine sulfoxide (Met(O)) under various conditions, including the repetitive acidic treatments used for Boc-group deprotection and during the final cleavage from the resin.[3][4][7][8] This oxidation introduces an unwanted modification and can complicate purification and biological activity assessment.

Mitigation Strategies:

-

Use of Scavengers: During Boc deprotection steps with trifluoroacetic acid (TFA), the inclusion of scavengers is crucial. Dithiothreitol (DTT) or dithioethane (DTE) can suppress oxidation.[3][4][9]

-

Controlled Reaction Conditions: Minimizing reaction times and avoiding prolonged exposure to oxidizing agents or harsh acidic conditions is essential.

-

Post-Synthesis Reduction: If oxidation does occur, the resulting peptide sulfoxide can be reduced back to the native methionine.[3] However, preventing oxidation from the outset is the preferred strategy.

Core Experimental Workflow: Solution-Phase Fragment Condensation

This section outlines a detailed protocol for the coupling of a Boc-Met-Pro-OH fragment (Fragment A) to another peptide fragment (Fragment B) which has a free N-terminal amine.

Diagram of the Fragment Condensation Workflow

Caption: Solution-phase coupling of Boc-Met-Pro-OH.

Detailed Protocols

Protocol 1: Solution-Phase Fragment Condensation

This protocol describes the coupling of a C-terminal acid fragment (Boc-Met-Pro-OH, Fragment A) to an N-terminal amine fragment (Fragment B).

Materials:

-

Boc-Met-Pro-OH (Fragment A)

-

Peptide amine component (Fragment B, with side-chain protection)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Cold Diethyl Ether

-

Reverse-Phase HPLC (RP-HPLC) system for monitoring and purification

Methodology:

-

Fragment A Activation: a. Dissolve Boc-Met-Pro-OH (1.0 equivalent) and a racemization suppressant like HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF.[1] b. Cool the solution to 0°C in an ice bath. c. Add DIC (1.1 equivalents) to the cooled solution.[1] d. Stir the mixture for 30 minutes at 0°C to pre-activate the C-terminal carboxyl group.[1] The use of additives like HOBt intercepts the reactive intermediate from the carbodiimide, forming an active ester that is less prone to causing racemization.[6]

-

Fragment B Preparation: a. In a separate flask, dissolve the amine component (Fragment B, 1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Coupling Reaction: a. Add the activated Fragment A solution to the solution of Fragment B. b. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by taking small aliquots and analyzing via HPLC to track the consumption of starting materials and the formation of the product.[1][10]

-

Work-up and Purification: a. Upon completion, precipitate the crude protected peptide by adding the reaction mixture dropwise to a stirred flask of cold diethyl ether.[1] b. Collect the resulting solid by centrifugation or filtration. c. Wash the solid with cold diethyl ether to remove unreacted reagents and the dicyclohexylurea (DCU) byproduct if DCC was used (note: the diisopropylurea byproduct from DIC is more soluble).[11] d. Dry the crude peptide under vacuum. e. Purify the fully protected, coupled peptide by preparative RP-HPLC.[12]

Protocol 2: Boc-Deprotection of the Coupled Fragment

This protocol is for the removal of the N-terminal Boc group to allow for further elongation of the peptide chain.

Materials:

-

Boc-protected peptide fragment

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger: Dithioethane (DTE) or Dithiothreitol (DTT)

-

Cold Diethyl Ether

Methodology:

-

Deprotection Cocktail Preparation: Prepare a solution of 25-50% TFA in DCM.[13] It is highly recommended to add a scavenger such as 0.5% DTE to this solution to prevent both the oxidation of methionine and S-alkylation by tert-butyl cations generated during deprotection.[4][9]

-

Reaction: a. Dissolve the Boc-protected peptide in the TFA/DCM/scavenger cocktail. b. Stir the reaction at room temperature for 30-60 minutes.[13]

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM. b. Precipitate the deprotected peptide by adding the concentrated solution to cold diethyl ether. c. Collect the peptide by centrifugation, wash with ether, and dry under vacuum. The peptide is now ready for the next coupling step.

Data Presentation: Reagent and Condition Selection

The choice of coupling reagents, additives, and solvents significantly impacts the efficiency and purity of the final product. The following tables summarize key parameters to guide experimental design.

Table 1: Comparison of Common Coupling Reagents for Fragment Condensation

| Coupling Reagent | Additive | Relative Efficiency | Racemization Risk (with Pro C-terminus) | Byproduct & Removal | Key Considerations |

| DIC | HOBt/Oxyma | Good | Very Low | Diisopropylurea (soluble) | Cost-effective and widely used. The soluble byproduct simplifies workup compared to DCC.[2] |

| DCC | HOBt/Oxyma | Good | Very Low | Dicyclohexylurea (DCU, insoluble) | DCU precipitation drives the reaction but requires filtration for removal.[11] |

| HBTU/HATU | (Internal) | Very Good | Very Low | Soluble byproducts | Generally faster and more efficient, especially for sterically hindered couplings.[14] HATU is particularly effective.[6] |

| EDC | HOBt/Oxyma | Good | Very Low | Water-soluble urea | Ideal for aqueous-phase couplings, though less common for protected fragments in organic solvents.[11] |

Table 2: Boc Deprotection Conditions and Scavengers

| Reagent | Concentration | Scavenger | Time | Efficacy | Notes |

| TFA/DCM | 25-50% | 0.5% DTE | 30 min | >99% | Standard, effective method. Scavenger is critical for Met-containing peptides.[4][13] |

| 4M HCl in Dioxane | 4M | None | 30-60 min | >98% | An alternative to TFA, though less common in modern protocols.[13] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Yield | - Incomplete activation of Fragment A.- Steric hindrance.- Poor solubility of fragments. | - Increase pre-activation time or switch to a more powerful coupling reagent like HATU.- Perform the reaction at a slightly elevated temperature (monitor for racemization).- Test different solvent systems (e.g., DMF/DCM mixtures). |

| Presence of Methionine Sulfoxide (Met(O)) | - Insufficient scavenger during deprotection.- Oxidation during workup or storage. | - Ensure adequate scavenger (e.g., DTE, DTT) is used in all acidic steps.[3][4]- Degas solvents and work under an inert atmosphere (N₂ or Ar).- If necessary, reduce the final product with a mild reducing agent. |

| Racemization Detected | - Incorrect coupling reagent/additive combination.- Excessive base or high temperature. | - This is unlikely with a Pro C-terminus. However, confirm by chiral HPLC.[10]- Ensure an appropriate racemization suppressant (HOBt, Oxyma) is used.[6]- Avoid strong, non-hindered bases and excessive heat. |

| Difficulty in Purification | - Incomplete reaction leading to closely eluting species.- Formation of side products. | - Optimize the coupling reaction to drive it to completion.- Use high-resolution preparative HPLC columns and optimize the gradient for better separation.[12][15] |

Conclusion

The Boc-Met-Pro-OH dipeptide is a valuable tool in a fragment condensation strategy. The proline residue provides crucial protection against racemization of the methionine during activation, a common and deleterious side reaction. The primary challenge associated with the methionine residue—its susceptibility to oxidation—can be effectively managed through the judicious use of scavengers and controlled reaction conditions. By following the detailed protocols and considering the strategic insights provided in these notes, researchers can confidently employ this fragment to build complex, high-purity peptides for a wide range of applications in research and drug development.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

-

Peptide Synthesis Reagents. (n.d.). A Guide to Coupling and Protecting Groups. [Link]

- Li, P., & Xu, J.-C. (2000). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 56(51), 9949-9979.

- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

-

American Chemical Society. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

-

ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... [Link]

-

National Institutes of Health. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

-

National College of Ireland. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

-

American Chemical Society. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

-

National Institutes of Health. (n.d.). Synthesis and purification of self-assembling peptide-oligonucleotide conjugates by solid-phase peptide fragment condensation. [Link]

- Google Patents. (n.d.). WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.

-

ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]

-

National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.

-

American Chemical Society. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ResearchGate. (n.d.). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]

-

American Chemical Society. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

-

Thieme. (n.d.). The Role of Solid-Phase Fragment Condensation (SPFC) in Peptide Synthesis. [Link]

-

5Z.com. (n.d.). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]

-

Frontiers. (n.d.). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. [Link]

-

National Institutes of Health. (2003, November 13). Factors Affecting Conformation in Proline-Containing Peptides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 15. doras.dcu.ie [doras.dcu.ie]

analytical techniques for monitoring Boc-Met-Pro-OH coupling

An Application Guide to Analytical Techniques for Monitoring Boc-Met-Pro-OH Coupling

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of peptides, a cornerstone of drug discovery and development, demands rigorous in-process monitoring to ensure reaction completion, identify side products, and optimize yield. The coupling of N-α-tert-butyloxycarbonyl-L-methionine (Boc-Met-OH) to L-proline (Pro-OH) presents a unique set of analytical challenges. These include the secondary amine nature of proline, which complicates traditional colorimetric tests, and the susceptibility of the methionine thioether to oxidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of modern analytical techniques—specifically High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy—for the effective monitoring of the Boc-Met-Pro-OH coupling reaction. We present detailed, field-proven protocols and explain the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative in Peptide Coupling

The formation of a peptide bond between Boc-Met-OH and Pro-OH is a critical step in the synthesis of numerous biologically active peptides. Successful coupling is paramount for the final purity and efficacy of the product. However, this specific reaction is prone to several complications:

-

Incomplete Coupling: Proline's secondary amine can exhibit different reactivity compared to primary amines, potentially leading to incomplete reactions. Monitoring is essential to determine the optimal reaction time and conditions.

-

Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)), a +16 Da impurity.[1][2] This can occur during the coupling step or subsequent acidic treatments inherent to Boc-based solid-phase peptide synthesis (SPPS).[3][4]

-

Racemization: While proline itself cannot racemize at its alpha-carbon during coupling, the activated Boc-Met-OH can. Furthermore, certain coupling additives, such as 1-hydroxybenzotriazole (HOBt), have been shown to catalyze the racemization of proline esters under specific conditions, which is a critical consideration in fragment condensation strategies.[5]

-

Monitoring Limitations: Qualitative methods like the Kaiser test, which detects primary amines, are unreliable for monitoring reactions involving the secondary amine of proline.[6] This necessitates the use of more robust, quantitative analytical techniques.

This guide provides the protocols and interpretive framework to navigate these challenges, ensuring the synthesis of high-purity Boc-Met-Pro-OH.

High-Level Analytical Workflow

Effective reaction monitoring follows a systematic loop of synthesis, sampling, analysis, and interpretation. This iterative process allows for timely intervention and optimization.

Caption: General workflow for monitoring peptide coupling reactions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse technique for monitoring peptide synthesis. It separates molecules based on their hydrophobicity, allowing for the quantification of starting materials, the desired product, and various impurities.[7][8]

Principle of Separation

In the context of Boc-Met-Pro-OH coupling, the product is significantly more hydrophobic than the individual amino acid reactants. As the reaction progresses, a peak corresponding to the product will appear and grow, while the peaks for the starting materials will diminish. The separation is typically achieved on a C18 stationary phase with a gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[9]

Experimental Protocol: RP-HPLC

-

Sample Preparation (Cleave & Analyze):

-

Withdraw a small sample of the resin (approx. 2-5 mg) from the reaction vessel at a specific time point.

-

Wash the resin sample thoroughly with Dichloromethane (DCM) (3x) and Methanol (3x) and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Causality: The scavengers are critical to prevent artifacts like methionine oxidation and t-butylation during cleavage.[1][3]

-

Add the cleavage cocktail to the dry resin and allow it to react for 1-2 hours at room temperature.

-

Filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for injection.

-

-

Instrumentation and Conditions:

-

Column: C18, 3.5-5 µm particle size, 100-300 Å pore size (wide-pore is better for peptides), 4.6 x 150 mm.[7]

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm. Causality: The peptide backbone absorbs strongly around 214 nm, providing a universal signal for all peptide components.[10]

-

Injection Volume: 10-20 µL.

-

| Parameter | Setting | Rationale |

| Column | C18, Wide Pore (300 Å) | Provides good hydrophobic retention for peptides. Wide pores prevent size exclusion of larger molecules.[11] |

| Mobile Phase | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN | TFA acts as an ion-pairing agent, sharpening peaks and improving resolution for peptides.[9] |

| Gradient | 5-95% B over 20-30 min | A broad gradient is used to elute compounds with a wide range of polarities, from starting materials to product. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detection | UV, 214 nm & 280 nm | 214 nm detects the peptide backbone. 280 nm is for aromatic residues (not present here, but good practice).[10] |

Data Interpretation

-

t=0: The chromatogram will show peaks corresponding to the cleaved starting materials (Proline and Boc-Methionine).

-

t>0: A new, typically later-eluting peak corresponding to the more hydrophobic Boc-Met-Pro-OH product will appear and increase in area over time.

-

Reaction Completion: The reaction is considered complete when the area of the limiting reactant peak stops decreasing and the product peak area plateaus.

-

Purity Assessment: The purity can be estimated by the area percentage of the main product peak relative to all other peaks.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides an orthogonal layer of data by confirming the identity of each peak in the chromatogram through its mass-to-charge ratio (m/z). This is indispensable for unambiguously identifying the product and diagnosing side reactions.[13][14]

Principle of Detection

After separation by HPLC, the eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes.[15] These ions are then analyzed by a mass spectrometer. For peptides, ESI typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which can be used to calculate the parent molecular weight.[16]

Experimental Protocol: LC-MS

The LC method is identical to the one described in Section 3.2. However, formic acid (FA) is often preferred over TFA as the mobile phase modifier because TFA can cause ion suppression in the MS source.[9]

-

MS Detector Settings (Example for a Quadrupole MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Scan Range: 100 – 1500 m/z.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Data Interpretation and Troubleshooting

By extracting the ion chromatograms for the expected masses, one can confirm the identity of each peak. This is crucial for troubleshooting.

| Compound | Formula | Exact Mass (Da) | Expected Ion [M+H]⁺ (m/z) | Diagnostic Use |

| Proline | C₅H₉NO₂ | 115.06 | 116.07 | Starting Material 1 |

| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.10 | 250.11 | Starting Material 2 |

| Boc-Met-Pro-OH | C₁₅H₂₆N₂O₅S | 346.16 | 347.17 | Desired Product |

| Boc-Met(O)-Pro-OH | C₁₅H₂₆N₂O₆S | 362.15 | 363.16 | Methionine Oxidation (+16 Da)[2] |

| Boc-Met | C₁₀H₁₇NO₃S | 231.09 | 232.10 | Incomplete Proline Coupling |

digraph "Troubleshooting_Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="LC-MS Analysis Shows Low Yield\nor Impurities", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Check_SM [label="High Levels of Starting Materials\n(m/z 116.07, 250.11)?", shape=diamond, fillcolor="#FFFFFF"]; Check_Oxidation [label="Significant Peak at Product m/z + 16\n(m/z 363.16)?", shape=diamond, fillcolor="#FFFFFF"]; Check_Other [label="Other Unexpected Masses?", shape=diamond, fillcolor="#FFFFFF"];

Incomplete [label="Diagnosis: Incomplete Coupling\nAction: Extend reaction time, check\ncoupling reagent activity, increase equivalents.", fillcolor="#FCE8E6", color="#EA4335"]; Oxidized [label="Diagnosis: Methionine Oxidation\nAction: Ensure inert atmosphere, check\nreagent purity, use antioxidants during cleavage.", fillcolor="#FCE8E6", color="#EA4335"]; Deletion [label="Diagnosis: Deletion/Side Products\nAction: Review synthesis strategy,\ncheck for racemization, analyze raw materials.", fillcolor="#FCE8E6", color="#EA4335"]; Success [label="Reaction is Clean\nProceed to Next Step", fillcolor="#E6F4EA", color="#34A853"];

Start -> Check_SM; Check_SM -> Incomplete [label="Yes"]; Check_SM -> Check_Oxidation [label="No"]; Check_Oxidation -> Oxidized [label="Yes"]; Check_Oxidation -> Check_Other [label="No"]; Check_Other -> Deletion [label="Yes"]; Check_Other -> Success [label="No"]; }

Caption: LC-MS based troubleshooting decision tree.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine monitoring due to lower throughput, ¹H NMR is a powerful, non-destructive tool for mechanistic studies and quantitative analysis of reaction kinetics.[17] The "cleave and analyze" approach is most practical.

Principle of Analysis

NMR spectroscopy detects changes in the chemical environment of specific protons. The coupling reaction results in the disappearance of signals from the reactants and the appearance of new, characteristic signals for the product. Key diagnostic signals include the α-protons of methionine and proline, and the Boc protecting group protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Prepare a cleaved sample as described in Section 3.2.1.

-

Dissolution: Dissolve the dried peptide sample in a deuterated solvent such as DMSO-d₆ or MeOD-d₄. Causality: DMSO-d₆ is excellent for peptides as it solubilizes them well and the amide N-H protons are often visible.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Data Interpretation

The conversion can be quantified by integrating and comparing the signals of the starting materials and the product.[17]

| Proton | Boc-Met-OH (Approx. δ) | Pro-OH (Approx. δ) | Boc-Met-Pro-OH (Approx. δ) | Change Upon Coupling |

| Boc (9H, s) | ~1.4 ppm | - | ~1.4 ppm | Stays, can be used as internal reference |

| Met S-CH₃ (3H, s) | ~2.1 ppm | - | ~2.1 ppm | Minor shift |

| Met α-H (1H, m) | ~4.0-4.2 ppm | - | ~4.3-4.5 ppm | Diagnostic downfield shift |

| Pro α-H (1H, m) | - | ~3.6-3.8 ppm | ~4.2-4.4 ppm | Disappears, new signal appears |

By comparing the integration of the Pro α-H in the starting material (~3.7 ppm) to the newly formed Pro α-H in the product (~4.3 ppm), one can accurately determine the reaction conversion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for in-situ monitoring of solid-phase peptide synthesis (SPPS) without requiring cleavage from the resin.[18][19] It monitors the vibration of chemical bonds, providing a qualitative assessment of the functional groups present on the resin.

Principle of Analysis

For peptide coupling, the key transformation is the conversion of a free amine (on the proline-resin) and a carboxylic acid (on Boc-Met-OH) into an amide bond. This is observed in the IR spectrum as the disappearance of the N-H stretch of the free amine and the appearance of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.

Experimental Protocol: On-Resin FTIR

-

Take a small sample of resin beads (~5 mg).

-

Wash thoroughly with DCM to remove residual solvents and reagents.

-

Dry the beads completely.

-

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Interpretation

-

Before Coupling (Proline-Resin): Look for a weak C=O stretch from the proline carboxylic acid (if it's the first amino acid) and potentially N-H stretches if it is a salt.

-

After Coupling: The primary indicator of a successful reaction is the appearance of two strong, characteristic bands:

-

Amide I: ~1650 cm⁻¹ (strong C=O stretch of the newly formed peptide bond).

-

Amide II: ~1540 cm⁻¹ (N-H bend and C-N stretch). The reaction can be monitored until these bands reach their maximum intensity.

-

Conclusion

No single analytical technique is sufficient for comprehensive monitoring of the challenging Boc-Met-Pro-OH coupling. A multi-faceted approach is recommended for robust process control and troubleshooting.

-

RP-HPLC is essential for routine quantitative monitoring of reaction progress and purity.

-

LC-MS is the definitive tool for confirming product identity and diagnosing side reactions like methionine oxidation.

-

NMR Spectroscopy offers precise quantitative data and structural information, ideal for kinetic studies and in-depth investigation.

-

FTIR Spectroscopy provides a rapid, qualitative method for in-situ monitoring on solid support.

By integrating these techniques, researchers and drug development professionals can ensure the efficient and successful synthesis of peptides containing the Boc-Met-Pro sequence, leading to higher purity products and more reliable scientific outcomes.

References

-

E. M. Cilli, E. L. S. de Faria, S. Schreier, C. R. Nakaie (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8):461-70. [Link]

-

Advanced Chromatography Technologies (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

-

Wang, L. (n.d.). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 8, Unit 8.6. [Link]

-

Denniff, P. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

-

Birdsall, R., Shave, E., & Fountain, K. J. (2015). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation. [Link]

-

Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. Analytical biochemistry, 179(2), 404–412. [Link]

-

Gessner, G., Heck, A. J. R., & Pitteri, S. J. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 31(7), 1459–1469. [Link]

-

Gessner, G., Heck, A. J. R., & Pitteri, S. J. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Bohrium. [Link]

-

Teixidó, M., Gracia, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15335–15343. [Link]

-

Teixidó, M., Gracia, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. [Link]

-

AAPPTec (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

-

Wang, S., et al. (2024). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. Analytical Chemistry. [Link]

-

Funke, S. (2023). How to handle peptides that contain methionine. Biotage. [Link]

-

Cilli, E., de Faria, E., Schreier, S., & Nakaie, C. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Semantic Scholar. [Link]

-

Teixidó, M., Gracia, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. [Link]

-

Chrisman, P. A., Petyuk, V. A., & McLuckey, S. A. (2006). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PMC - NIH. [Link]

-

Fujii, N., et al. (1987). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. Semantic Scholar. [Link]

-

Supporting Information for "Design, Synthesis and Validation of an L-Methionine-derived Boronate Affinity-tag for Peptide and Protein Immobilization". ScienceOpen. [Link]

-

AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

B. Yan (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Combinatorial Chemistry & High Throughput Screening, 1(4), 215-229. [Link]

-

LCGC International (2021). Recent Advances in Mass Spectrometry for Process Monitoring. LCGC International. [Link]

-

Bai, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1018–1026. [Link]

-

Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-95. [Link]

Sources

- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]

- 6. peptide.com [peptide.com]

- 7. hplc.eu [hplc.eu]

- 8. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monitoring of solid phase peptide synthesis by FT‐IR spectroscopy | Semantic Scholar [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aggregation of Methionine-Proline (Met-Pro) Containing Peptides

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of peptide aggregation, with a specific focus on sequences containing the Methionine-Proline (Met-Pro) motif. Our goal is to equip you with the scientific understanding and practical protocols to diagnose, mitigate, and characterize aggregation in your experiments.

Introduction: The Met-Pro Motif - A Unique Aggregation Challenge

Peptide aggregation is a significant hurdle in research and therapeutic development, often leading to loss of function, immunogenicity, and unreliable experimental results. The presence of a Methionine-Proline (Met-Pro) motif within a peptide sequence introduces a unique set of challenges. This is due to the interplay of two key factors: the susceptibility of Methionine to oxidation and the conformational rigidity of Proline.

-

Methionine (Met): The thioether side chain of methionine is readily oxidized to methionine sulfoxide, a modification that can significantly alter a peptide's hydrophobicity, structure, and aggregation propensity.[1][2]

-

Proline (Pro): Proline's cyclic structure restricts the peptide backbone, often acting as a "β-sheet breaker" and disrupting ordered aggregation.[3] However, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the slow isomerization between these states can be a rate-limiting step in protein folding and a trigger for aggregation.[4][5][6]

This guide will dissect these contributing factors and provide a systematic approach to troubleshooting aggregation in Met-Pro containing peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

My Met-Pro peptide is aggregating upon dissolution. What are the likely causes and what initial steps can I take?

Answer: Immediate aggregation upon dissolution is often a sign of pre-existing aggregated species from synthesis and lyophilization, or rapid self-assembly in the chosen solvent. Here’s a logical troubleshooting workflow:

1. Assess the Purity and Quality of the Lyophilized Peptide:

-

Problem: Residual salts or byproducts from synthesis can act as nucleation points for aggregation.

-

Solution: Ensure the peptide is of high purity (ideally >95% by HPLC). If possible, obtain the certificate of analysis to check for any noted impurities.

2. Optimize the Dissolution Protocol:

-

Problem: The choice of solvent and dissolution method can drastically impact aggregation.

-

Solution:

-

Solvent Choice: Start with a solvent known to disrupt aggregates, such as hexafluoroisopropanol (HFIP), and then carefully exchange it for your desired experimental buffer.

-

pH Adjustment: The net charge of your peptide influences its solubility.[7] Dissolve the peptide in a buffer with a pH away from its isoelectric point (pI).

-

Gentle Sonication: Brief, gentle sonication in an ice-water bath can help break up small, pre-existing aggregates.

-

3. Consider the Impact of Methionine Oxidation:

-

Problem: Oxidation of methionine to methionine sulfoxide during synthesis, purification, or storage can alter the peptide's properties and contribute to aggregation.

-

Solution:

-

Request Analysis: Ask your peptide synthesis provider if they have data on the oxidation state of the methionine residue.

-

Preventative Measures: If you suspect oxidation is an issue, consider re-ordering the peptide with specific instructions to minimize oxidation during synthesis and cleavage.

-

I suspect methionine oxidation is the primary driver of my peptide's aggregation. How can I confirm this and prevent it in future experiments?

Answer: Methionine oxidation is a common culprit in the aggregation of susceptible peptides. Here's how to diagnose and address it:

Confirmation of Methionine Oxidation:

-

Mass Spectrometry (MS): The most direct method to confirm methionine oxidation is through mass spectrometry. An increase of 16 Da (or multiples thereof) in the peptide's mass corresponds to the addition of one oxygen atom to form methionine sulfoxide.

-

Amino Acid Analysis: Specialized amino acid analysis can quantify the amount of methionine sulfoxide relative to unoxidized methionine.

Prevention and Mitigation Strategies:

| Strategy | Mechanism | Key Considerations |

| Use of Antioxidants | Scavenge reactive oxygen species (ROS) that cause oxidation. | Add antioxidants like N-acetylmethionine or dithiothreitol (DTT) to your buffers. Be aware that DTT can reduce disulfide bonds if present. |

| Degas Buffers | Remove dissolved oxygen from your experimental solutions. | Sparge buffers with an inert gas like argon or nitrogen before use. |

| Control Storage Conditions | Minimize exposure to light and oxygen, which can promote oxidation. | Store lyophilized peptides at -20°C or -80°C under an inert atmosphere. Store stock solutions in small, single-use aliquots at -80°C. |

| Modify Synthesis & Cleavage | Prevent oxidation during the initial stages of peptide preparation. | Request the use of cleavage cocktails containing scavengers like dithiothreitol (DTT) during peptide synthesis.[3] |

Experimental Protocol 1: Preparation of an Oxidation-Suppressing Cleavage Cocktail

This protocol is for researchers synthesizing their own peptides and aims to minimize methionine oxidation during cleavage from the resin.

-

Prepare the Reagent H Cocktail: In a chemical fume hood, combine the following reagents in the specified proportions:

-

Trifluoroacetic acid (TFA): 81%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-ethanedithiol (EDT): 2.5%

-

Water: 3%

-

Dimethyl sulfide (DMS): 2%

-

Ammonium iodide (NH₄I): 1.5%

-

-

Perform Cleavage: Add the freshly prepared Reagent H to the peptide-resin and incubate for 2-4 hours at room temperature with gentle agitation.

-

Precipitate and Wash: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet several times with cold ether to remove scavengers.

-

Dry and Store: Dry the peptide pellet under vacuum and store at -20°C or below.

How does the proline residue in my Met-Pro peptide contribute to aggregation, and how can I investigate its role?

Answer: The proline residue plays a dual role. While it can disrupt the formation of β-sheets, the slow cis-trans isomerization of the peptide bond preceding it can be a rate-limiting step in proper folding and can expose aggregation-prone regions.

Investigating the Role of Proline Isomerization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying proline isomerization at atomic resolution.[6][8] Distinct sets of peaks for the cis and trans isomers can be observed and quantified.

-

Key NMR Parameters:

-

¹³C Chemical Shifts: The Cβ and Cγ chemical shifts of proline are particularly sensitive to the cis/trans conformation.

-

¹H-¹H NOESY: Nuclear Overhauser effect spectroscopy can show distinct through-space interactions for the cis and trans isomers.

-

-

-

Proline Analogs: Synthesizing the peptide with proline analogs that favor either the cis or trans conformation can help elucidate the role of isomerization in aggregation.

Workflow for Investigating Proline Isomerization by NMR:

Caption: A systematic workflow for troubleshooting Met-Pro peptide aggregation.

References

-

Simultaneous Measurement of Amyloid Fibril Formation by Dynamic Light Scattering and Fluorescence Reveals Complex Aggregation Kinetics. (2013). PLoS ONE. [Link]

-

The role of proline in the prevention of aggregation during protein folding in vitro. (2025). Journal of Biosciences. [Link]

-

Simultaneous measurement of aggregation by DLS and ThT fluorescence. (2013). Figshare. [Link]

-

Proline inhibits aggregation during protein refolding. (1999). Protein Science. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

The role of proline in the prevention of aggregation during protein folding in vitro. (1998). Biochemistry and Molecular Biology International. [Link]

-

Proline cis-trans isomerization and protein folding. (2002). Biochemistry. [Link]

-

Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. (2024). Frontiers in Bioscience-Landmark. [Link]

-

Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2021). Journal of the American Society for Mass Spectrometry. [Link]

-

Methionine oxidation within the prion protein. (2012). Prion. [Link]

-

Proline Cis−Trans Isomerization and Protein Folding. (2002). Biochemistry. [Link]

-

Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?. (2023). ResearchGate. [Link]

-

Dynamic light scattering and Thioflavin T fluorescence. (A) Dynamic... (2013). ResearchGate. [Link]

-

1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. (1982). Biopolymers. [Link]

-

Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. (2014). Molecules. [Link]

-

Aggregation and neurotoxicity of mutant amyloid beta (A beta) peptides with proline replacement: importance of turn formation at positions 22 and 23. (2002). Biochemical and Biophysical Research Communications. [Link]

-

Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein. (2009). Proceedings of the National Academy of Sciences. [Link]

-

Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. (2011). FEBS Letters. [Link]

-

Aggregation and neurotoxicity of mutant amyloid β (Aβ) peptides with proline replacement: importance of turn formation at positions 22 and 23. (2002). Sci-Hub. [Link]

-

Characterizing Prion-Like Protein Aggregation: Emerging Nanopore-Based Approaches. (2023). Advanced NanoBiomed Research. [Link]

-

Aggregation properties. ( A ) In vitro aggregation of Met-rhPrP C com -. (2009). ResearchGate. [Link]

-

Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein. (2009). Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

-

Amino Acid Composition drives Peptide Aggregation. (2023). ChemRxiv. [Link]

Sources

- 1. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]

- 2. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

Technical Support Center: Managing Steric Hindrance with the Boc-Met-Pro-OH Unit

Welcome to the technical support center for the Boc-Met-Pro-OH dipeptide unit. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this sterically hindered building block in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you achieve optimal synthesis outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the cause and providing step-by-step solutions.

Question 1: My coupling reaction with Boc-Met-Pro-OH is incomplete or has a very low yield. A post-coupling ninhydrin (Kaiser) test remains positive (blue/purple beads). What is happening and how can I fix it?

Answer:

This is the most common issue encountered with this dipeptide and is primarily due to significant steric hindrance. The proline residue's cyclic structure and N-alkylation restrict the geometry of the peptide backbone, making the approach of the activated carboxyl group to the resin-bound amine difficult.[1][2] Additionally, the bulky Boc protecting group contributes to this challenge.

Here is a systematic approach to troubleshoot and resolve low coupling efficiency:

Step 1: Re-evaluate Your Coupling Reagent

Standard carbodiimide reagents like DCC are often insufficient for such a demanding coupling.[3] You need to employ a more potent activating agent.

-

Recommended Action: Switch to a uronium or phosphonium salt-based coupling reagent. Reagents that form highly reactive OAt or Oxyma esters are preferred.[4]

| Reagent Class | Recommended Reagents | Key Advantage |

| Aminium/Uronium (OAt-based) | HATU, HBTU | Forms highly reactive OAt esters, excellent for hindered couplings.[5] |

| Aminium/Uronium (Oxyma-based) | COMU | High coupling efficiency, comparable to HATU, with improved safety and solubility profile.[5][6] |

| Phosphonium (OAt-based) | PyAOP | Excellent for hindered systems and less likely to cause guanidinylation side reactions compared to uronium salts.[4] |

Step 2: Optimize Reaction Conditions

If a powerful reagent is still not yielding complete coupling, further optimization is necessary.

-

Perform a Double Coupling: After the initial coupling reaction (typically 1-2 hours), drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-Met-Pro-OH.[4] This is a highly effective method to drive the reaction to completion.

-

Increase Reaction Time and Temperature: For particularly stubborn couplings, extending the reaction time to 4-6 hours or even overnight can be beneficial. Microwave-assisted peptide synthesis (MAPS) can also significantly accelerate the reaction rate and improve efficiency for hindered couplings.[4]

-

Change Your Solvent: Poor solvation of the growing peptide chain can lead to aggregation, further blocking reactive sites. If you are using DMF, consider switching to N-Methyl-2-pyrrolidone (NMP) or a mixture such as DCM/DMF/NMP (1:1:1), which have superior solvating properties.[4][7]

dot

Caption: Troubleshooting workflow for low coupling efficiency.

Question 2: My mass spectrometry results show the desired peptide, but also a significant peak corresponding to a mass loss of the N-terminal dipeptide. What is this byproduct?

Answer:

You are likely observing the formation of a diketopiperazine (DKP), specifically cyclo(Met-Pro). This is a classic side reaction, especially prevalent in sequences containing proline as the second or third residue from the C-terminus.[8][9] After deprotection of the proline's Boc group, the newly freed N-terminal amine of the proline can attack the ester linkage connecting the methionine to the resin, cleaving the dipeptide as a cyclic DKP.[8][10]

Strategies to Minimize Diketopiperazine Formation:

-

Choice of Resin: Standard Wang resin is highly susceptible to DKP formation.[8][11] Using a sterically hindered resin can physically block the intramolecular cyclization.

-